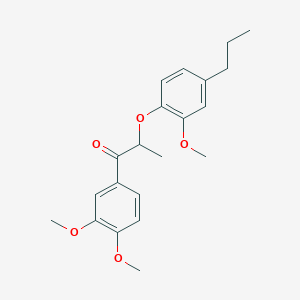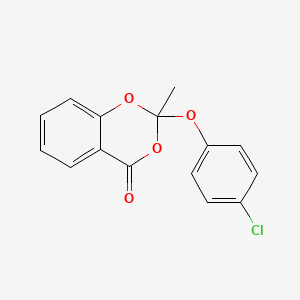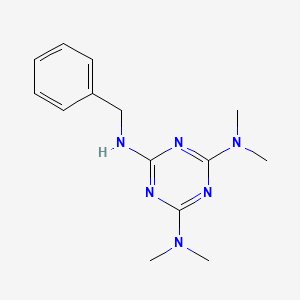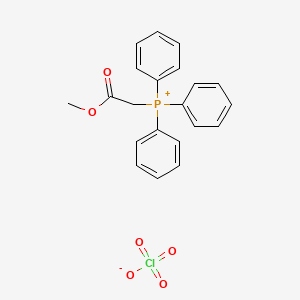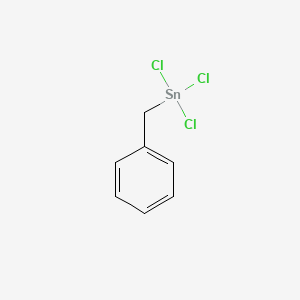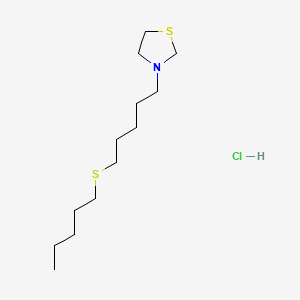
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . The reaction conditions are mild, often performed at room temperature and neutral pH, making it suitable for various applications .
Industrial Production Methods
Industrial production of thiazolidine derivatives can involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The use of green synthesis techniques ensures a cleaner reaction profile and catalyst recovery, aligning with sustainable industrial practices .
化学反応の分析
Types of Reactions
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives with reduced functional groups .
科学的研究の応用
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical pathways. These interactions result in its diverse biological effects, such as anti-inflammatory and neuroprotective activities .
類似化合物との比較
Similar Compounds
Similar compounds to thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride include other thiazolidine derivatives and thiazolidinediones. These compounds share the five-membered ring structure with sulfur and nitrogen atoms .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s pentylthio substitution enhances its pharmacological activity and makes it a valuable scaffold for drug development .
特性
CAS番号 |
40771-38-8 |
|---|---|
分子式 |
C13H28ClNS2 |
分子量 |
298.0 g/mol |
IUPAC名 |
3-(5-pentylsulfanylpentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H27NS2.ClH/c1-2-3-6-10-15-11-7-4-5-8-14-9-12-16-13-14;/h2-13H2,1H3;1H |
InChIキー |
YVIAOUXBSTVVRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCSCCCCCN1CCSC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


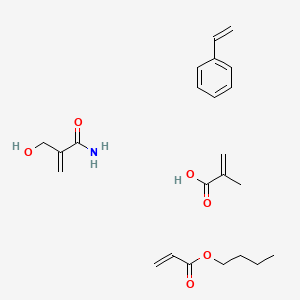

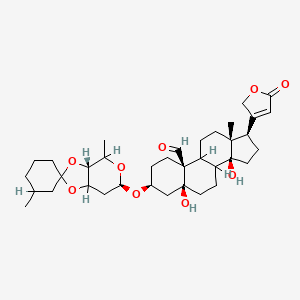
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
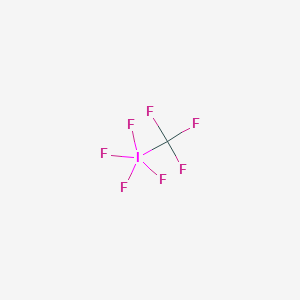
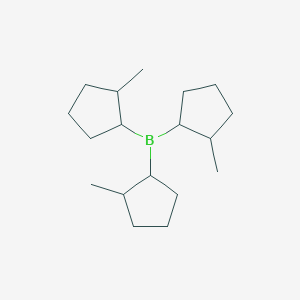
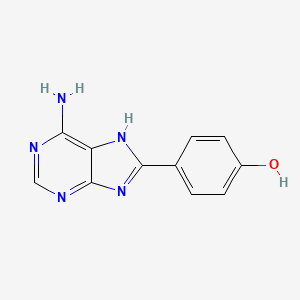
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)

